2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester
Description
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester (abbreviated as PFP-DMP in some studies) is a specialized reversible addition-fragmentation chain-transfer (RAFT) agent. Its structure combines a trithiocarbonate group for controlled polymerization and a pentafluorophenyl (PFP) ester, which acts as a reactive leaving group. This compound is widely used in polymer chemistry to synthesize well-defined polymers with tailored end-group functionality .
Properties
CAS No. |
1174764-26-1 |
|---|---|
Molecular Formula |
C23H31F5O2S3 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C23H31F5O2S3/c1-4-5-6-7-8-9-10-11-12-13-14-32-22(31)33-23(2,3)21(29)30-20-18(27)16(25)15(24)17(26)19(20)28/h4-14H2,1-3H3 |
InChI Key |
XBUCQRRMAZYXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Standard Procedure
-
Reagents :
-
Steps :
Reaction Optimization
-
Solvent Choice : DCM provides higher yields (80%) compared to THF (65%) due to better solubility of reactants.
-
Stoichiometry : Excess pentafluorophenol (3 eq) drives the reaction to completion, minimizing unreacted acid.
-
Temperature : Reactions at 0°C reduce side products (e.g., d-lactam formation) but require extended time (48 hours).
Alternative Synthesis Methods
Dicyclohexylcarbodiimide (DCC) with HODhbt
A modified approach replaces EDC with DCC and hydroxybenzotriazole (HODhbt) to enhance coupling efficiency:
One-Pot Multicomponent Reactions
Copper-catalyzed one-pot reactions using aryl diazonium salts and sulfur dioxide surrogates (DABSO) have been explored for pentafluorophenyl esters, though applicability to PFP-DMP remains experimental.
Scalability and Industrial Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility:
-
Solvent Recovery : DCM is distilled and reused to minimize waste.
-
Precipitation Purification : Crude product is precipitated into cold diethyl ether, achieving >95% purity after three cycles.
-
Quality Control :
Characterization Data
Physicochemical Properties
Spectroscopic Analysis
-
1H NMR (CDCl3) : δ 0.92 (t, 3H, CH2CH3), 2.35–2.05 (m, CH2 backbone), 3.13–3.89 (br, NH-CH2).
-
19F NMR : Distinct signals for pentafluorophenyl group at δ -152.75 to -162.45.
Applications in Polymer Chemistry
PFP-DMP’s efficacy as a RAFT agent is demonstrated in:
-
Polymerization of Acrylamides : Achieves Mn ~7,100 g/mol with polydispersity (Đ) <1.2.
-
Post-Polymerization Modification : Pentafluorophenyl esters enable facile functionalization with amines (e.g., galactosamine).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenyl ester group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amide .
Scientific Research Applications
Polymerization Applications
Controlled Radical Polymerization
DDMAT-PFP is primarily utilized as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities.
Case Study: Polymerization of N-Isopropylacrylamide (NIPAM)
In a study published in Nature, DDMAT-PFP was employed to polymerize NIPAM, demonstrating excellent control over the molecular weight and dispersity of the resulting polymer. The reaction conditions included:
- Monomer : NIPAM
- CTA : DDMAT-PFP
- Initiator : AIBN (Azobisisobutyronitrile)
- Solvent : 1,4-Dioxane
- Temperature : 65 °C
The results indicated a high degree of functionalization (80-95%) with the pentafluorophenyl group, confirmed by NMR spectroscopy. The final product exhibited desirable properties for further applications in bioconjugation and material science .
Functionalization of Polymers
DDMAT-PFP is also employed for the functionalization of existing polymers. The pentafluorophenyl ester group is particularly reactive towards nucleophiles, enabling the introduction of various functional groups into polymer chains.
Case Study: Amide Coupling Reactions
A study highlighted the use of DDMAT-PFP for amide coupling reactions under mild conditions. When reacting with primary amines, the pentafluorophenyl group was shown to react efficiently, leading to the formation of stable amide bonds. This property is advantageous for creating functionalized polymers that can interact with biological systems or serve as drug delivery vehicles .
- Bioconjugation : The ability to introduce functional groups makes DDMAT-PFP suitable for bioconjugation processes, where polymers can be modified to enhance their interaction with biological molecules.
- Nanoparticle Functionalization : Its use in modifying gold nanoparticles has been investigated, allowing for tailored surface properties that improve targeting and delivery in biomedical applications .
- Optical Applications : Research indicates that polymers synthesized using DDMAT-PFP can exhibit unique optical properties when incorporated into plasmonic systems, potentially useful in sensors and imaging technologies .
Mechanism of Action
The mechanism of action of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester involves its role as a RAFT agent. It mediates the polymerization process by reversible addition and fragmentation of the growing polymer chains. This allows for precise control over the polymerization process, leading to polymers with well-defined molecular weights and architectures .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C22H28F5O2S3.
- Role : RAFT agent for controlled radical polymerization.
- Applications: Gene delivery systems , nanoparticle functionalization , and post-polymerization conjugation via displacement of the PFP group .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes the structural distinctions and applications of PFP-DMP and its analogs:
Reactivity and Performance in Polymerization
- PFP-DMP : The PFP group enhances leaving-group ability, enabling efficient post-polymerization modifications. For example, PFP-DMP-derived polymers react with DBCO-NH2 to install cyclooctyne groups for bioorthogonal labeling .
- NHS Ester : Reacts selectively with primary amines but requires specific pH conditions (7–9), limiting versatility compared to PFP-DMP .
- Azide Ester : Facilitates click chemistry but introduces synthetic complexity due to azide handling .
Application-Specific Advantages
- Gene Delivery : PFP-DMP enables covalent recruitment of cationic polymers (e.g., pDMAEMA) onto glycan-engineered cells, enhancing transfection efficiency during short exposure times .
- Nanoparticle Functionalization: PFP-DMP-derived polymers improve colloidal stability and protein corona modulation in gold nanorod biosensors .
Research Findings and Data
Polymerization Efficiency
- Molecular Weight Control : PFP-DMP achieves narrow dispersity (Đ < 1.2) in poly(quinine-co-HEA) synthesis, targeting a degree of polymerization (DP) of 100 .
- Post-Modification Yield : PFP-DMP-terminated polymers exhibit >90% conversion when reacted with DBCO-NH2, outperforming NHS esters in similar conditions .
Biological Activity
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid pentafluorophenyl ester (often abbreviated as DDMAT) is a specialized compound primarily utilized in polymer chemistry. Its unique structure, which includes a dodecyl group, a thiocarbonothioylthio moiety, and a pentafluorophenyl ester group, contributes to its reactivity and functionality in various chemical applications. This compound serves as a reversible addition–fragmentation chain transfer (RAFT) agent, crucial for controlled radical polymerization processes.
- Molecular Formula : C23H31F5O2S3
- Molecular Weight : 530.68 g/mol
- CAS Number : 1174764-26-1
- Density : 1.203 g/mL at 25 °C
- Flash Point : >110 °C
- Appearance : Solid
- Storage Conditions : 2-8 °C
Biological Activity
While specific biological activity data for DDMAT is limited, compounds with similar structures often exhibit interesting biological properties. These may include:
- Antimicrobial Activity : Some thiocarbonyl compounds show potential antimicrobial effects, which could be relevant for DDMAT.
- Drug Delivery Applications : Due to their ability to form micelles or other nanostructures, such compounds may be explored for drug delivery systems.
Case Studies and Research Findings
- Polymerization-Induced Self-Assembly (PISA) :
-
Thermoresponsive Behavior :
- Research indicates that copolymers synthesized using DDMAT exhibit thermoresponsive behavior, which can be beneficial for applications requiring temperature-sensitive materials. For instance, nanoparticles formed from these copolymers show significant changes in size and morphology with temperature variations .
- Controlled Radical Polymerization :
Comparative Analysis of Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Dodecylthiocarbonothioic Acid | Contains a dodecyl group and thiocarbonothioic acid functionality | Simpler structure without the ester group |
| 2-Methylpropionic Acid | A simpler carboxylic acid structure | Lacks thiol and fluorinated groups |
| Pentafluorophenol | A fluorinated phenolic compound | Does not contain carbon-thiol functionalities |
The uniqueness of DDMAT lies in its combination of hydrophobicity from the dodecyl chain, reactivity from the thiocarbonothioylthio group, and electronegativity from the pentafluorophenol moiety. This combination enhances its utility as a RAFT agent, facilitating controlled polymerization processes that are not achievable with simpler compounds.
Q & A
Basic Research Questions
Q. What is the role of this compound in RAFT polymerization, and how does it influence polymer architecture?
- Answer : The compound acts as a reversible addition-fragmentation chain transfer (RAFT) agent, enabling controlled/living radical polymerization. Its dodecylthio and pentafluorophenyl ester groups facilitate efficient chain transfer and termination control, producing polymers with narrow molecular weight distributions (PDI < 1.2). For acrylates or acrylamides, it ensures high end-group fidelity, critical for block copolymer synthesis .
Q. What synthetic protocols are recommended for preparing polymers using this RAFT agent?
- Answer : A typical procedure involves dissolving the RAFT agent (e.g., 0.377 mmol) and initiator (e.g., AIBN, 0.188 µmol) in dioxane or DMF. Monomers (e.g., quinine, HEA) are added at a target degree of polymerization (DP), degassed via freeze-pump-thaw cycles, and heated to 70°C under N₂ for 16 hours. Post-precipitation in hexane/THF yields polymers with controlled molecular weights (confirmed by SEC) .
Q. Which analytical techniques are critical for characterizing polymers synthesized with this RAFT agent?
- Answer :
- 19F-NMR : Monitors pentafluorophenyl ester conversion (e.g., δ -152 to -163 ppm for PFP groups) .
- SEC (DMF/GPC) : Determines molecular weight (Mn ≈ 10–150 kDa) and dispersity .
- Dye exclusion assays : Assess DNA/polymer encapsulation efficiency (e.g., ethidium bromide displacement) .
Advanced Research Questions
Q. How can polymerization conditions be optimized to resolve discrepancies in molecular weight distributions?
- Answer : Discrepancies often arise from initiator-to-RAFT agent ratios or residual monomers. For example:
- Initiator purity : Recrystallize AIBN before use to eliminate inhibitors.
- Temperature control : Maintain 70°C ± 1°C to ensure consistent radical flux.
- Post-precipitation : Triple precipitation in hexane removes unreacted monomers, narrowing PDI .
Q. What strategies enhance the efficiency of this RAFT agent in synthesizing glycopolymer-drug conjugates?
- Answer :
- Co-monomer design : Use quinine (cationic monomer) and HEA (hydrophilic monomer) at 40:60 molar ratios to balance DNA binding and solubility .
- Post-polymerization modification : React the terminal PFP group with DBCO-NH₂ via strain-promoted azide-alkyne cycloaddition (SPAAC) for targeted glycan conjugation .
Q. How do structural modifications (e.g., substituent length/electronic effects) impact RAFT activity?
- Answer : The dodecyl chain enhances solubility in organic solvents (e.g., dioxane), while the electron-withdrawing pentafluorophenyl ester accelerates fragmentation kinetics. Substituting shorter alkyl chains (e.g., C6) reduces colloidal stability, leading to broader PDIs .
Methodological Challenges & Data Analysis
Q. How to troubleshoot low monomer conversion in RAFT polymerization?
- Answer :
- Radical scavengers : Ensure solvents (DMF/dioxane) are inhibitor-free via Al₂O₃ filtration.
- Oxygen exclusion : Use rigorous degassing (3× freeze-pump-thaw cycles).
- Stoichiometry : Adjust RAFT:initiator ratio (e.g., 2:1 for DP = 100) to balance initiation and propagation .
Q. What experimental controls are essential when comparing RAFT vs. conventional free radical polymerization?
- Answer :
- Control reactions : Run parallel polymerizations without RAFT agent to benchmark molecular weight growth.
- Chain extension tests : Add a second monomer to confirm livingness (e.g., shift in SEC traces) .
Safety & Handling
Q. What precautions are necessary when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with thiocarbonylthio groups).
- Storage : Keep at 2–8°C in airtight containers (light-sensitive; degrades upon prolonged exposure) .
- Waste disposal : Neutralize with 10% KOH/ethanol before aqueous disposal to avoid thiol release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
